N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide
Description
Properties
CAS No. |
82023-78-7 |
|---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
4-(butanoylamino)-N,N-di(butan-2-yl)butanamide |
InChI |
InChI=1S/C16H32N2O2/c1-6-10-15(19)17-12-9-11-16(20)18(13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3,(H,17,19) |
InChI Key |
JXYPYSQAEGBVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide typically involves:
- Formation of the butanamide backbone.
- Introduction of the 4-((1-oxobutyl)amino) substituent.
- Alkylation or substitution to install the N,N-bis(1-methylpropyl) groups on the amide nitrogen.
This can be achieved through multi-step organic synthesis involving amide coupling reactions, reductive amination, and selective alkylation.
Amide Bond Formation
Amide bonds are commonly formed by coupling a carboxylic acid derivative with an amine. For this compound, the key step is the coupling of a 4-aminobutanamide intermediate with a 1-oxobutyl moiety or its precursor.
- Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), or BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) are used to activate the carboxyl group for amide bond formation under mild conditions.
- Typical solvents include dichloromethane (CH2Cl2), dimethylformamide (DMF), or acetonitrile.
- Reaction temperatures range from room temperature to slightly elevated temperatures (25–60 °C).
Introduction of the 1-Oxobutyl Amino Group
The 1-oxobutyl substituent on the amino group can be introduced via:
- Reductive amination of a 4-aminobutanamide intermediate with a butanal (1-oxobutyl aldehyde) derivative.
- Alternatively, direct amide formation with a 1-oxobutyric acid derivative followed by selective reduction or oxidation steps.
Installation of N,N-Bis(1-methylpropyl) Substituents
The N,N-bis(1-methylpropyl) groups are introduced by:
- Alkylation of the amide nitrogen with 1-methylpropyl halides (e.g., bromides or chlorides) under basic conditions.
- Use of reductive amination with 1-methylpropanal and subsequent reduction.
- Catalytic hydrogenation or metal-catalyzed coupling reactions may be employed to improve selectivity and yield.
Catalysts and Reaction Conditions
- Raney Nickel and Pd/C catalysts are commonly used for hydrogenation and desulfurization steps in related amide syntheses, facilitating reduction of intermediates or protecting groups.
- Hydrogen pressure typically ranges from 1 to 20 bar, with reaction temperatures between 25 °C and 80 °C.
- Continuous-flow reactors have been reported to improve reaction efficiency and scalability.
Purification and Isolation
- Crude products are often purified by recrystallization from solvents such as water and acetone mixtures.
- Chromatographic techniques, including chiral HPLC, are used for enantiomeric purity when applicable.
- Vacuum distillation and solvent evaporation are employed to isolate intermediates and final products.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amide bond formation | EDC, HOAt, DIEA, CH2Cl2/DMF | RT to 60 °C, 4–24 h | 60–90 | Mild conditions, high selectivity |
| Reductive amination | Butanal, NaBH4 or catalytic H2 | RT to 50 °C, 2–12 h | 70–85 | Pd/C or Raney Ni catalysts used |
| Alkylation of amide nitrogen | 1-Methylpropyl bromide, base (K2CO3) | 0–50 °C, 6–24 h | 65–80 | Solvents: DMF, acetonitrile |
| Hydrogenation/desulfurization | Raney Ni, Pd/C | 20–80 °C, 1–3 bar H2 pressure | 90+ | Continuous flow improves productivity |
| Purification | Recrystallization, chromatography | Ambient to 40 °C | — | Solvent systems: water/acetone, MeOH/EtOH |
Detailed Research Findings
- A continuous-flow protocol for related amino acid derivatives demonstrated efficient amide formation and desulfurization using Raney Ni and Pd/C catalysts, achieving high selectivity and productivity under mild conditions.
- Macrocyclic amide syntheses involving butanamide linkers utilized EDC/HOAt coupling and hydrogenation steps, highlighting the utility of carbodiimide-mediated amide bond formation and catalytic hydrogenation in complex amide preparation.
- Patented methods for related substituted butanols and amides emphasize the importance of mild alkylation and reductive amination steps, with attention to solvent choice and reaction temperature to optimize yield and purity.
- The use of commercially available reagents and catalysts, combined with environmentally friendly solvents and continuous-flow technology, supports scalable and industrially feasible synthesis routes.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound typically require reagents such as acids, bases, and solvents like dichloromethane or ethanol. The conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide exerts its effects involves interactions with molecular targets such as proteins, enzymes, or nucleic acids. These interactions can lead to changes in cellular processes, signaling pathways, or metabolic activities. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide
- Molecular Formula : C₁₄H₂₈N₂O₂
- InChIKey : UEUOROXPOFJLTN-UHFFFAOYSA-N
- SMILES : CCC(=O)NCCCC(=O)N(CCC)CCC
Structural Features: This compound consists of a butanamide backbone substituted with a 1-oxobutylamino group at the 4-position and two 1-methylpropyl (isobutyl) groups on the terminal nitrogen.
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share functional similarities (amide/amino groups, branched alkyl substituents) and are used in pharmaceutical synthesis or as reference standards:
Functional and Pharmacological Differences
Lipophilicity and Solubility :
- The target compound’s diisobutyl groups enhance lipophilicity compared to Imp. E (with a polar hydroxypropoxy group) or dobutamine (catechol moiety). This impacts membrane permeability and metabolic stability .
- Imp. E’s hydrochloride salt improves aqueous solubility, making it suitable for analytical reference standards .
Bioactivity: Dobutamine acts as a β₁-adrenergic receptor agonist due to its catechol structure and hydroxypropylamino group, whereas the target compound lacks catechol rings, limiting direct receptor interactions . The deuterated analog in exhibits altered metabolic stability due to deuterium isotope effects, prolonging half-life in preclinical models.
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
